

Edasalonexent NF-κB inhibition mechanism of action

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Compound Focus: Edasalonexent

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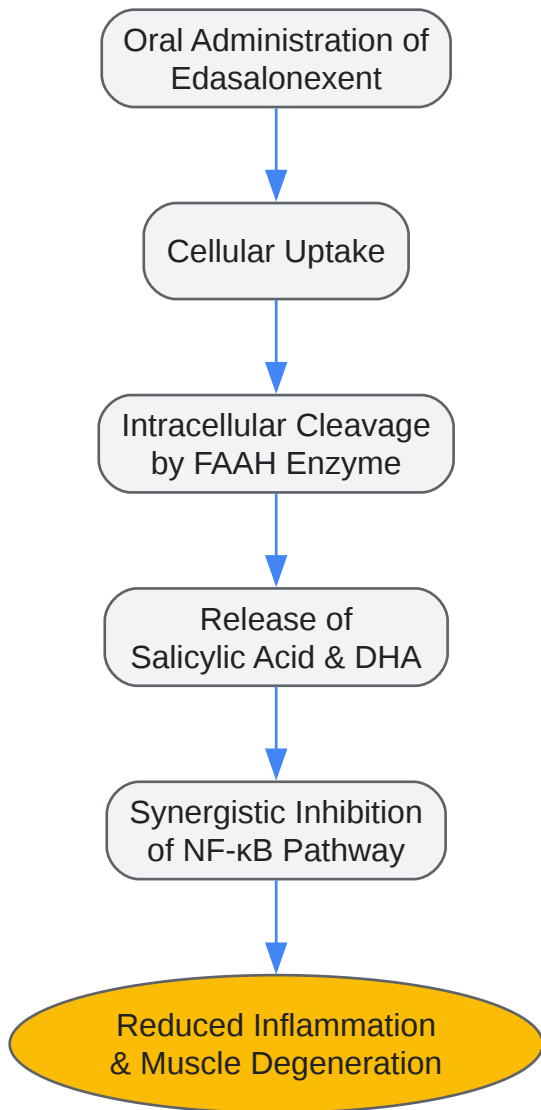
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Molecular Design and Mechanism of Action

Edasalonexent is a bifunctional prodrug engineered for intracellular activation.

- **Rationale for Design:** Chronic activation of the NF-κB pathway is a key driver of muscle degeneration, inflammation, and suppression of regeneration in DMD [1] [2]. While both salicylic acid and DHA can inhibit NF-κB independently, the high concentrations required for efficacy are associated with toxicity [3]. **Edasalonexent** links them to enable simultaneous intracellular delivery, resulting in synergistic potency greater than that of the individual components administered separately [3].
- **Intracellular Activation:** After oral administration and cellular uptake, the ethylenediamine linker in **Edasalonexent** is specifically cleaved by the intracellular enzyme **Fatty Acid Amide Hydrolase (FAAH)** [3]. This hydrolysis releases free salicylic acid and DHA within the cell [3].
- **Synergistic NF-κB Inhibition:** The released components act on NF-κB through complementary mechanisms. Salicylic acid helps prevent NF-κB-mediated muscle atrophy, while DHA suppresses pro-inflammatory pathways and is metabolized into anti-inflammatory eicosanoids that aid muscle regeneration [1] [3]. The simultaneous intracellular presence of both compounds results in potent inhibition of NF-κB and its downstream pro-inflammatory genes [3].

The following diagram illustrates the journey of **Edasalonexent** from oral administration to intracellular NF-κB inhibition.



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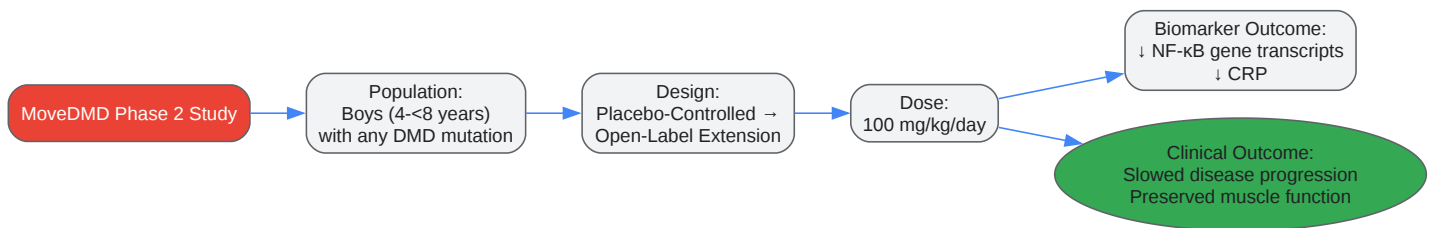
Preclinical and Clinical Evidence

Substantial evidence from preclinical models and clinical trials supports **Edasalonexent's** mechanism of action and potential therapeutic benefits.

- **Preclinical Studies:** In the *mdx* mouse model of DMD, **Edasalonexent** inhibited NF-κB p65-dependent inflammatory responses and the expression of downstream pro-inflammatory genes [3]. Long-term administration led to disease-modifying effects, including reduced fatigue after muscle contraction, increased skeletal muscle mass, lower inflammation and fibrosis, and improved diaphragm function [3].

- **Clinical Evidence and Biomarkers:** A proof-of-concept Phase 2 study (MoveDMD) and its open-label extension investigated **Edasalonexent** in boys with DMD.
 - **Target Engagement:** Gene expression analysis of whole blood showed that after 12 and 24 weeks of treatment with 100 mg/kg of **Edasalonexent**, transcripts of NF-κB-regulated genes significantly decreased, demonstrating direct target engagement and reduced systemic NF-κB signaling [4] [2].
 - **Functional Outcomes:** Treatment was associated with slowing of disease progression and preservation of muscle function compared to an off-treatment control period, as measured by functional assessments and MRI T2 relaxation times of lower leg muscles [4].
 - **Inflammation Biomarker:** Levels of C-reactive protein (CRP), a global marker of inflammation, were significantly decreased after **edasalonexent** treatment, further supporting its biological activity in reducing inflammation [2].

The design and outcomes of the key clinical trial are summarized below.



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Position in the DMD Therapeutic Landscape

Edasalonexent represents a distinct approach in DMD treatment by targeting a key downstream consequence of dystrophin deficiency.

- **Comparison to Standard Care:** Glucocorticoids (e.g., prednisone, deflazacort) are the current standard of care for DMD. They also have anti-inflammatory effects but are limited by significant side effects with long-term use, including growth inhibition, weight gain, osteoporosis, and cataract formation [1] [5]. **Edasalonexent** aims to provide NF-κB inhibition with an improved safety profile [3].
- **Mutation-Agnostic Therapy:** Unlike genetic approaches such as exon-skipping or gene therapy, which are only applicable to specific dystrophin mutations, **Edasalonexent** targets the NF-κB

pathway that is activated in all DMD patients regardless of their underlying mutation [1] [2]. This gives it the potential to be a broad, disease-modifying therapy for the entire DMD population.

The quantitative data from clinical studies provides strong evidence for its pharmacological profile and biological effects.

Table 2: Summary of Key Clinical and Biomarker Data for Edasalonexent

Parameter	Findings	Source / Context
Dosage	67 or 100 mg/kg/day	MoveDMD Phase 2 Trial [4]
Pharmacokinetics	Cleaved intracellularly to salicylic acid and DHA; food increases plasma exposure	Phase 1 Studies in Adults [3]
Target Engagement (Gene Expression)	~2-fold decrease in NF- κ B-regulated gene transcripts in whole blood ($p < 0.005$)	12-24 weeks of treatment in MoveDMD trial [2]
Inflammation Biomarker (CRP)	Significant decrease at 12, 24, 36, and 48 weeks compared to baseline ($p \leq 0.001$)	MoveDMD trial, 100 mg/kg group [2]
Functional Effect	Slowing of disease progression and preservation of muscle function over 72 weeks	MoveDMD trial open-label extension [4]
Safety Profile	Well tolerated; most common adverse events were mild gastrointestinal issues (primarily diarrhea)	Phase 1 and MoveDMD trials [4] [3]

Edasalonexent's mechanism offers a promising mutation-agnostic strategy to modify DMD progression. The clinical data consistently demonstrates target engagement, reduced inflammation, and a slowing of functional decline, positioning it as a potential foundational therapy for DMD.

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